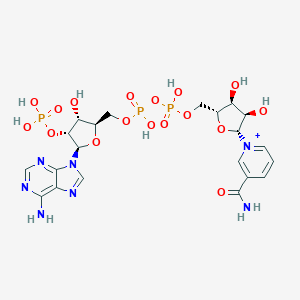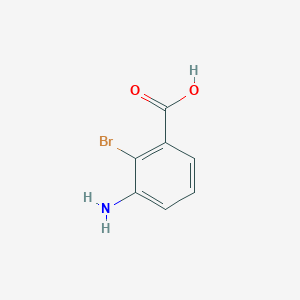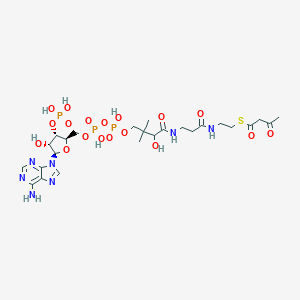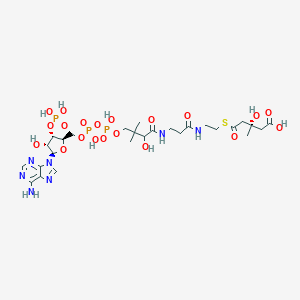
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (1-BAC-2-ol) is a synthetic molecule that has been studied in recent years for its potential applications in various scientific research fields. It is a brominated anilino-carbazole derivative, and has been studied for its potential use in organic synthesis and as a fluorescent dye.
科学研究应用
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use in organic synthesis and as a fluorescent dye. It has been used in the synthesis of a variety of heterocyclic compounds, such as 5-amino-3-bromo-9-carbazole, 5-amino-3-bromo-9-carbazole-1-oxide, and 5-amino-3-bromo-9-carbazole-2-oxide. It has also been used in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and polyhydroxyalkanoates (PHAs).
作用机制
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use as a fluorescent dye. It has been shown to bind to DNA and RNA, and has been shown to interact with proteins. The binding of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol to DNA and RNA is thought to be due to the formation of hydrogen bonds between the bromine atoms of the molecule and the phosphate groups of the nucleic acid. The binding of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol to proteins is thought to be due to the formation of hydrogen bonds between the bromine atoms of the molecule and the amino acid side chains of the proteins.
Biochemical and Physiological Effects
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use as a fluorescent dye. It has been shown to bind to DNA and RNA, and has been shown to interact with proteins. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). The inhibitory effect of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol on these enzymes is thought to be due to its ability to bind to the active sites of the enzymes and prevent them from catalyzing their respective reactions.
实验室实验的优点和局限性
The advantages of using 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to bind to DNA and RNA. The limitations of using 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments include its relatively high cost and its relatively low fluorescence intensity.
未来方向
Of research include the development of new synthesis methods for 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol, the exploration of its potential use as a fluorescent dye, the investigation of its potential use in the synthesis of heterocyclic compounds and polycyclic aromatic hydrocarbons (PAHs), and the exploration of its potential use as an inhibitor of enzymes such as COX-2 and NOS. Additionally, further research is needed to investigate the potential applications of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in the fields of drug discovery and development, and in the development of new materials.
合成方法
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-bromoaniline with 3-bromo-9-carbazole in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) to form 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol. The reaction is then followed by the addition of 3,6-dibromocarbazole in the presence of anhydrous potassium carbonate in DMF. The reaction is then heated to a temperature of 80°C for two hours, and the product is then isolated and purified.
属性
IUPAC Name |
1-(4-bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br3N2O/c22-13-1-5-16(6-2-13)25-11-17(27)12-26-20-7-3-14(23)9-18(20)19-10-15(24)4-8-21(19)26/h1-10,17,25,27H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKLJRMGMUBVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385474 |
Source


|
| Record name | ST50224178 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol | |
CAS RN |
5236-92-0 |
Source


|
| Record name | ST50224178 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














